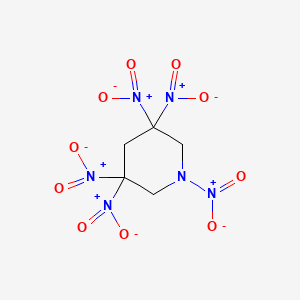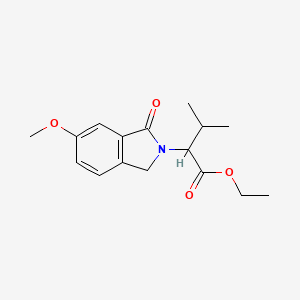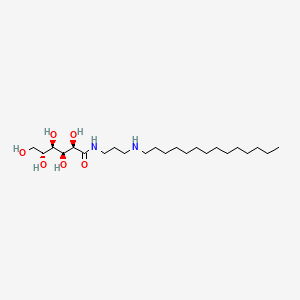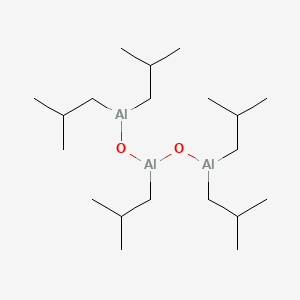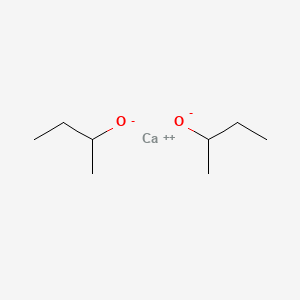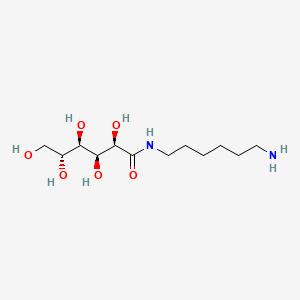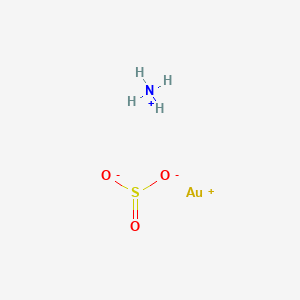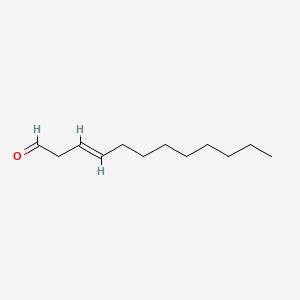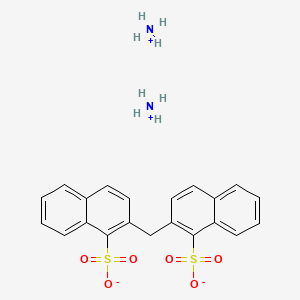
Diammonium methylenebisnaphthalenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diammonium methylenebisnaphthalenesulphonate is an organic compound with the molecular formula C42H34N2O6S2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two naphthalene rings connected by a methylene bridge and sulphonate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diammonium methylenebisnaphthalenesulphonate typically involves the reaction of naphthalene derivatives with formaldehyde and ammonium bisulfite. The reaction conditions include:
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Solvent: Aqueous medium is commonly used.
Catalyst: Acidic catalysts such as sulfuric acid can be employed to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with temperature control.
Purification: The product is purified using crystallization or filtration techniques to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions: Diammonium methylenebisnaphthalenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of naphthalene derivatives with reduced sulfonate groups.
Substitution: The sulphonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Sulfonic acids.
Reduction Products: Naphthalene derivatives.
Substitution Products: Various substituted naphthalene compounds.
Scientific Research Applications
Diammonium methylenebisnaphthalenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diammonium methylenebisnaphthalenesulphonate involves its interaction with molecular targets through its sulphonate groups. These interactions can lead to various biological effects, such as enzyme inhibition or activation. The compound’s structure allows it to bind to specific sites on target molecules, influencing their activity and function.
Comparison with Similar Compounds
- Disodium methylenebisnaphthalenesulphonate
- Methylenebis(naphthalenesulfonic acid)
- Naphthalenesulfonic acid derivatives
Diammonium methylenebisnaphthalenesulphonate stands out due to its unique combination of properties, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
61009-11-8 |
|---|---|
Molecular Formula |
C21H16O6S2.2H3N C21H22N2O6S2 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
diazanium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C21H16O6S2.2H3N/c22-28(23,24)20-16(11-9-14-5-1-3-7-18(14)20)13-17-12-10-15-6-2-4-8-19(15)21(17)29(25,26)27;;/h1-12H,13H2,(H,22,23,24)(H,25,26,27);2*1H3 |
InChI Key |
IYAZIAWDRDGKKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])CC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)[O-].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



